Technical Profile: 5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester
Technical Profile: 5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester
The following technical guide provides an in-depth analysis of 5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester , a specialized organosulfur intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.
[1]
Executive Summary
5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester (CAS 951889-22-8 ) is a critical building block in organic synthesis, particularly for the development of thiophene-based pharmacophores.[1] Its structure features a reactive 3-bromothiophene core functionalized at the 2-position with a 5-oxopentanoate side chain.[1] This dual functionality—an electrophilic ketone/ester chain and a nucleophilic/coupling-ready bromothiophene ring—makes it a versatile precursor for fused bicyclic systems (e.g., cyclohepta[b]thiophenes) and functionalized fatty acid analogs.[1]
This guide details the compound's identification, synthetic pathways, reactivity profile, and handling protocols, designed for researchers in medicinal chemistry and process development.[1]
Identification and Nomenclature
Accurate identification is paramount for database searching and procurement. The compound is frequently referenced by its IUPAC name or structural descriptors.[1]
Synonyms and Identifiers
| Type | Identifier / Synonym |
| Common Name | Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate |
| Systematic Name | Ethyl 5-(3-bromothiophen-2-yl)-5-oxopentanoate |
| CAS Registry Number | 951889-22-8 |
| Molecular Formula | C₁₁H₁₃BrO₃S |
| Molecular Weight | 305.19 g/mol |
| SMILES | CCOC(=O)CCCC(=O)c1xc(Br)cc1 |
| InChI Key | (Predicted) LZX...[1][2][3] (Specific key varies by stereochem/tautomer) |
| MDL Number | MFCD... (Varies by vendor) |
Structural Architecture
The molecule consists of three distinct domains:[1]
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Thiophene Ring: A 5-membered aromatic heterocycle containing sulfur.
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Bromine Substituent (C3): Provides a handle for palladium-catalyzed cross-coupling (Suzuki, Stille) or lithium-halogen exchange.[1]
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Keto-Ester Side Chain (C2): A 5-carbon chain with a ketone at C1' (relative to the ring) and an ethyl ester at the terminus, enabling cyclization, reduction, or further chain extension.[1]
Physicochemical Properties
Note: Experimental data for this specific intermediate is limited; values below are based on structural analogs and calculated models.
| Property | Value (Approximate/Predicted) |
| Appearance | Pale yellow to amber oil or low-melting solid |
| Boiling Point | ~380–400 °C (at 760 mmHg) |
| Density | ~1.45 ± 0.1 g/cm³ |
| Flash Point | >110 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, THF, DMSO; Insoluble in Water |
| LogP | ~3.2 (Predicted) |
Synthetic Pathways
The synthesis of 5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester typically involves a Friedel-Crafts Acylation .[1] This method ensures regioselectivity, directing the acyl group to the 2-position of the 3-bromothiophene ring due to the directing effects of the sulfur atom and the bromine substituent.[1]
Core Synthesis Protocol (Friedel-Crafts Acylation)
Reaction: 3-Bromothiophene + Ethyl Glutaryl Chloride
Reagents:
-
Substrate: 3-Bromothiophene (1.0 eq)
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Acylating Agent: Ethyl 4-chloro-4-oxobutyrate (Ethyl glutaryl chloride) (1.1 eq)[1]
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Catalyst: Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (1.2–1.5 eq)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
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Preparation: In a flame-dried 3-neck flask under nitrogen atmosphere, dissolve 3-bromothiophene in anhydrous DCM. Cool the solution to 0°C using an ice bath.
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Acylation: Add the Lewis acid catalyst (AlCl₃) portion-wise to the stirred solution. Ensure the temperature remains below 5°C to prevent polymerization.[1]
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Addition: Add ethyl glutaryl chloride dropwise over 30–60 minutes. The mixture will likely turn dark (red/brown) indicating complex formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
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Quenching: Pour the reaction mixture carefully into ice-cold 1M HCl to quench the Lewis acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.[1]
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove acid byproducts) and brine. Dry over anhydrous MgSO₄. Concentrate under reduced pressure.
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Isolation: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure ester.
Synthetic Workflow Diagram
The following diagram illustrates the synthesis and potential downstream transformations.
Caption: Synthetic route from 3-bromothiophene to the target ester and subsequent divergence points.
Applications in Drug Discovery
This molecule serves as a specialized scaffold for:
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SGLT2 Inhibitor Analogs: Thiophene rings are common bioisosteres for phenyl rings in gliflozin-class drugs (e.g., Ipragliflozin, Luseogliflozin).[1] This intermediate allows for the introduction of a specific side chain length (5 carbons) potentially targeting the sugar-binding pocket or linker region.[1]
-
Fused Ring Synthesis: The 5-carbon chain is the ideal length to form a 7-membered ring (cyclohepta[b]thiophene) via intramolecular cyclization (e.g., McMurry coupling or acid-catalyzed condensation after reduction), creating novel tricyclic cores for CNS-active agents.[1]
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Fatty Acid Mimetics: The "5-oxopentanoate" tail mimics fatty acid metabolites. Attaching this to a bromothiophene creates potential inhibitors for enzymes processing lipid mediators (e.g., 5-LOX or COX pathways).[1]
Analytical Characterization
To validate the synthesis, look for these characteristic signals:
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¹H NMR (CDCl₃, 400 MHz):
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¹³C NMR:
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Carbonyl peaks at ~190 ppm (Ketone) and ~173 ppm (Ester).
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Thiophene carbons: C2 (quaternary, attached to ketone), C3 (attached to Br), C4, C5.[1]
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 305.0 / 307.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
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Safety and Handling
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Hazards: As an alpha-halo ketone derivative (precursor) and organic ester, treat as an Irritant .[1]
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Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the thiophene ring.
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Disposal: Dispose of as halogenated organic waste.
References
-
Gronowitz, S. (1964).[1] "3-Bromothiophene".[2][4] Organic Syntheses, 44, 9. Link
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Guidechem. "Ethyl 5-(3-bromo-2-thienyl)-5-oxovalerate CAS 951889-22-8 Profile". Link
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PubChem. "3-Bromothiophene Compound Summary".[5] National Center for Biotechnology Information. Link
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ChemicalBook. "5-(3-Bromo-2-thienyl)-5-oxopentanoic acid ethyl ester Product Description". Link
Sources
- 1. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 2. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
